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Compound of Interest

Compound Name: c-Met-IN-12

cat. No.: B12408104

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of c-Met-IN-12, a potent and
selective type Il c-Met kinase inhibitor. This guide details its chemical properties, mechanism of
action, and relevant experimental protocols for its study.

Core Compound Properties

c-Met-IN-12, also referred to as compound 4r in its primary publication, is an orally active and
selective inhibitor of the c-Met kinase.[1] It has demonstrated significant anti-tumor efficacy in
preclinical models, making it a compound of interest for cancer research and drug
development.[1]

Physicochemical and Pharmacological Data

A summary of the key quantitative data for c-Met-IN-12 is presented below. The exact
molecular formula and weight are derived from its chemical structure as reported in the primary
literature.
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Property Value Reference

1-(4-((6,7-dimethoxyquinolin-4-
l)oxy)phenyl)-5-((4-
IUPAC Name yhoxy)pheny) _(( Xu H, et al. (2020)
fluorophenyl)amino)-3-phenyl-

1,6-naphthyridin-2(1H)-one

Molecular Formula C43H32FN504 Calculated
Molecular Weight 705.75 g/mol Calculated
CAS Number 2426675-70-7 [1]
c-Met IC50 10.6 nM [1]

High inhibitory effects (>80%
Kinase Selectivity at 1 uM) against AXL, Mer, and  [1]
TYRO3

93% tumor growth inhibition in
In Vivo Efficacy a U-87MG xenograft model (45 [1]
mg/kg, oral, daily)

Mechanism of Action and Signaling Pathway

c-Met-IN-12 functions as a type Il inhibitor, binding to the ATP-binding site of the c-Met kinase
domain in its inactive conformation.[2] The c-Met receptor tyrosine kinase, upon binding its
ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation.
This initiates a cascade of downstream signaling events crucial for cell proliferation, survival,
migration, and invasion. Dysregulation of the HGF/c-Met pathway is a known driver in
numerous cancers.[3][4]

Key downstream pathways activated by c-Met include:
e RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[5][6]
o PI3K-AKT-mTOR Pathway: Promotes cell survival and growth while inhibiting apoptosis.[5][6]

o STAT Pathway: Activated by JAK or SRC kinases, leading to the transcription of genes
involved in proliferation and survival.[5]
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c-Met-IN-12 effectively blocks the kinase activity, thereby inhibiting these downstream signaling
cascades and suppressing tumor growth.
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Caption: c-Met Signaling Pathway and Inhibition by c-Met-IN-12.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of c-
Met-IN-12.

Synthesis of c-Met-IN-12

The synthesis of c-Met-IN-12 involves a multi-step process as described by Xu H, et al. (2020).
The core structure is a 1,6-naphthyridinone scaffold. A key step is the coupling of a substituted
phenylamino group at the C5 position and a phenyl group at the C3 position, followed by N-
arylation with a quinoline moiety. Researchers should refer to the primary publication for
specific reaction conditions, reagent details, and purification methods.

In Vitro c-Met Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of c-Met-IN-12
against the c-Met kinase using a luminescence-based assay that quantifies ATP consumption.
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Materials:

Recombinant human c-Met kinase domain (e.g., from BPS Bioscience, Cat# 40255).[7]
Kinase substrate: Poly(Glu, Tyr) 4:1 (e.g., Sigma-Aldrich).
ATP solution.

Kinase assay buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM
DTT).[8]

c-Met-IN-12 serially diluted in DMSO.
96-well white microplates.
Luminescent kinase assay kit (e.g., Kinase-Glo® MAX, Promega Cat# V6071).[7]

Plate reader capable of measuring luminescence.

Procedure:

Prepare a master mix of 1x Kinase Assay Buffer, ATP (at a concentration near the Km for c-
Met), and the Poly(Glu, Tyr) substrate.

To each well of a 96-well plate, add 2.5 pL of the test compound (c-Met-IN-12) at various
concentrations. Include "positive control" (DMSO vehicle) and "blank™ (no enzyme) wells.

Add 10 pL of diluted c-Met kinase to the "positive control” and "test inhibitor" wells. Add 10
pL of 1x Kinase Assay Buffer to the "blank” wells.

Initiate the kinase reaction by adding 12.5 pL of the master mix to all wells.
Incubate the plate at 30°C for 60 minutes.
Allow the plate to equilibrate to room temperature.

Add 25 pL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a
luminescent signal.
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e Incubate at room temperature for 10-30 minutes in the dark.

e Measure the luminescence using a plate reader. The signal is inversely proportional to the
kinase activity.

o Calculate the percent inhibition for each concentration of c-Met-IN-12 relative to the DMSO
control and determine the ICso value by fitting the data to a dose-response curve.

Western Blot Analysis of c-Met Phosphorylation

This protocol is for assessing the ability of c-Met-IN-12 to inhibit HGF-induced c-Met
phosphorylation and downstream signaling in a cellular context.

Materials:

e Cancer cell line with c-Met expression (e.g., EBC-1, U-87 MG).

o Cell culture medium and supplements.

e c-Met-IN-12.

» Recombinant Human HGF.

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
o BCA Protein Assay Kit.

o SDS-PAGE gels, running buffer, and transfer buffer.

e PVDF membrane.

e Blocking buffer (e.g., 5% non-fat milk or BSAin TBST).

e Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT,
anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-3-
actin).

e HRP-conjugated secondary antibodies.
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e Enhanced Chemiluminescence (ECL) detection reagent.
e Imaging system.
Procedure:

e Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells for 18-24 hours.
Pre-treat cells with various concentrations of c-Met-IN-12 for 2 hours. Stimulate the cells with
HGF (e.g., 50 ng/mL) for 15-30 minutes.

o Lysate Preparation: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant.

» Protein Quantification: Determine the protein concentration of each lysate using the BCA
assay.

o SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil
for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the
membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for
1 hour at room temperature. Wash again with TBST.

» Detection: Apply the ECL reagent to the membrane and capture the chemiluminescent signal
using an imaging system. Analyze the band intensities to determine the effect of c-Met-IN-12
on protein phosphorylation.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of c-Met-IN-12 on the proliferation and viability of cancer
cells.

Materials:

e Cancer cell line (e.g., EBC-1, MKN-45).
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o Cell culture medium.

e c-Met-IN-12.

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[9]
e Solubilization solution (e.g., DMSO or SDS-HCI solution).[9]

» 96-well tissue culture plates.

e Microplate reader (absorbance at 570 nm).

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000
cells/well) in 100 pL of medium and incubate for 24 hours.

o Compound Treatment: Treat the cells with serially diluted concentrations of c-Met-IN-12.
Include a vehicle control (DMSO).

 Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO.-.

e MTT Addition: Add 10 pL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an
additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

e Solubilization: Add 100 pL of solubilization solution to each well to dissolve the formazan
crystals.

e Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each treatment relative to the
vehicle control and determine the Glso (concentration for 50% growth inhibition).

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for evaluating c-Met inhibitors like c-Met-IN-
12.
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Caption: General workflow for the preclinical evaluation of c-Met-IN-12.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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